N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
Brand Name: Vulcanchem
CAS No.: 922913-52-8
VCID: VC4308859
InChI: InChI=1S/C21H21FN2O3S2/c1-26-15-7-10-17(19(12-15)27-2)18-13-29-21(23-18)24-20(25)4-3-11-28-16-8-5-14(22)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25)
SMILES: COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)OC
Molecular Formula: C21H21FN2O3S2
Molecular Weight: 432.53

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

CAS No.: 922913-52-8

Cat. No.: VC4308859

Molecular Formula: C21H21FN2O3S2

Molecular Weight: 432.53

* For research use only. Not for human or veterinary use.

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide - 922913-52-8

Specification

CAS No. 922913-52-8
Molecular Formula C21H21FN2O3S2
Molecular Weight 432.53
IUPAC Name N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide
Standard InChI InChI=1S/C21H21FN2O3S2/c1-26-15-7-10-17(19(12-15)27-2)18-13-29-21(23-18)24-20(25)4-3-11-28-16-8-5-14(22)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25)
Standard InChI Key ULKHJZQGBHWLRG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)OC

Introduction

Synthesis

The synthesis of thiazole derivatives often involves the reaction of thiourea or thioamides with appropriate aldehydes or ketones. For N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, a possible synthesis route could involve:

  • Formation of the Thiazole Ring: This might involve the reaction of a suitable thioamide with a 2,4-dimethoxybenzaldehyde derivative.

  • Introduction of the Butanamide Chain: This could be achieved through amide coupling reactions.

  • Attachment of the Fluorophenylthio Group: This might involve a nucleophilic substitution or a cross-coupling reaction.

Biological Activity

Thiazole derivatives are known for their potential biological activities, including antimicrobial and anticancer effects. The presence of methoxy and fluorine substituents could enhance these properties by improving the compound's ability to interact with biological targets.

Biological ActivityPotential Effects
Antimicrobial ActivityInhibition of bacterial or fungal growth.
Anticancer ActivityInhibition of cancer cell proliferation or induction of apoptosis.

Research Findings and Future Directions

While specific research findings on N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide are not available, studies on similar thiazole derivatives suggest promising biological activities. Future research should focus on synthesizing this compound and evaluating its pharmacological properties using in vitro and in vivo models.

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